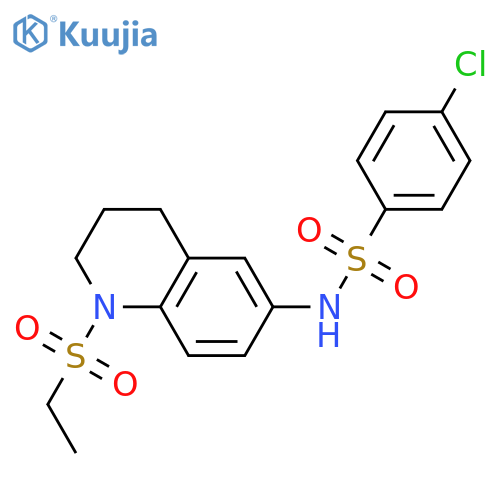

Cas no 941900-39-6 (4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)

941900-39-6 structure

商品名:4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide

CAS番号:941900-39-6

MF:C17H19ClN2O4S2

メガワット:414.926760911942

CID:5512997

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

- 4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide

-

- インチ: 1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-3-4-13-12-15(7-10-17(13)20)19-26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3

- InChIKey: WAGCQVSMJKYLLQ-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2C=CC3=C(C=2)CCCN3S(CC)(=O)=O)(=O)=O)=CC=C(Cl)C=C1

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2043-0410-20μmol |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-5mg |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-25mg |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-3mg |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-15mg |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-5μmol |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-20mg |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-4mg |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-40mg |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2043-0410-75mg |

4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |

941900-39-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

941900-39-6 (4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 42464-96-0(NNMTi)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量